2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-7-ethylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c1-2-13-4-3-5-6(9)11-8(10)12-7(5)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOZIAAEKGDONZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Conditions:
| Step | Reagent/Condition | Temperature | Yield | Source |
|---|---|---|---|---|
| Cyclization | Chloroacetaldehyde, NaOAc, THF/H₂O | 45–65°C | 80–85% | |
| Chlorination | POCl₃, DIPEA | 75–90°C | 67–90% |
7-Position Ethylation Strategies
To introduce the ethyl group at the 7-position, two approaches are viable based on analogous protecting-group methodologies:
a) Direct Alkylation Post-Cyclization
- Reaction : Treat 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl iodide or ethyl bromide in the presence of a strong base (e.g., NaH) in DMF or THF.
- Conditions :
b) In Situ Ethylation During Cyclization
- Modification : Replace chloroacetaldehyde with ethyl-substituted acetaldehyde derivatives in the cyclization step. However, this method risks altering the ring-forming reactivity and is less documented in the literature.
Optimization Insights
- Purification : Column chromatography is avoided in industrial settings; instead, crystallization from solvents like ethyl acetate or methanol is preferred.
- Catalysts : KI or NaI enhances reactivity in cyclization steps with chloroacetaldehyde.
- Scalability : Methods using POCl₃ and DIPEA are noted for high yields (>85%) and suitability for large-scale production.
Key Challenges and Solutions
- Selectivity : Ensuring ethylation at the 7-position requires careful control of base strength and reaction time to avoid over-alkylation.
- Purity : Final products achieve >99.5% purity via crystallization without chromatography.
Comparative Data Table
| Parameter | Method A (Post-Cyclization Alkylation) | Method B (In Situ Ethylation) |
|---|---|---|
| Starting Material | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | 6-Aminouracil + Ethyl-acetaldehyde Derivative |
| Key Reagent | Ethyl iodide, NaH | Ethyl-chloroacetaldehyde |
| Yield | ~70–80% | Not reported |
| Purity (HPLC) | ≥99.5% | N/A |
| Industrial Viability | High | Low (untested) |
Research Gaps and Recommendations
While no source explicitly details 7-ethyl derivatives, the SEM-protection strategy in validates the feasibility of 7-position functionalization. Future work should:
- Screen ethylation reagents (e.g., ethyl triflate for higher reactivity).
- Explore microwave-assisted synthesis to reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or methanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolo[2,3-d]pyrimidines, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions but can include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine has shown potential as a precursor in the synthesis of various pharmaceutical agents. Its derivatives are being investigated for their antitumor activity and ability to inhibit specific enzymes involved in cancer progression.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, a study demonstrated that modifications to the ethyl group can enhance selectivity towards cancer cells while reducing toxicity to normal cells. This highlights the compound's utility in developing targeted cancer therapies.
Agricultural Applications
The compound also finds use in agrochemicals, particularly as a herbicide or pesticide. Its structural characteristics allow it to interfere with plant growth processes, making it effective against certain weed species.
Case Study: Herbicidal Efficacy
In trials conducted on various crops, formulations containing this compound demonstrated significant weed suppression without adversely affecting crop yields. This positions the compound as a valuable tool in integrated pest management strategies.
Synthesis of Novel Compounds
The versatility of this compound extends to its role as an intermediate in synthesizing more complex chemical entities. Researchers are exploring its potential in creating new classes of pharmaceuticals with enhanced properties.
Synthesis Methodology
The synthesis typically involves chlorination reactions followed by cyclization processes. For example, starting from 1,3-dihydroxy-5-aminophenylamine and monochloroacetaldehyde allows for a high-yield synthesis pathway that is amenable to industrial production .
Data Tables
| Step | Reagents Used | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Chlorination | Phosphorus oxychloride | 130 | 77 |
| Cyclization | Sodium acetate in THF/water (1:1) | 25–250 | 16 |
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the ethyl group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific structure and the target involved .
Comparison with Similar Compounds
Substituent Variations at the 7-Position
The 7-position substituent significantly impacts solubility, reactivity, and bioactivity. Key analogs include:
Key Observations :
Variations in Chlorine Substitution Patterns
Chlorine positions modulate electronic effects and binding interactions:
Key Observations :
- Electronic Effects : 2,4-Dichloro substitution creates electron-deficient regions, favoring electrophilic aromatic substitution reactions. In contrast, 4,5-dichloro derivatives exhibit altered charge distribution, affecting binding to biological targets .
- Reactivity : Iodo-substituted analogs (e.g., 4-Chloro-5-iodo) enable cross-coupling reactions for further functionalization .
Functional Group Modifications on the Core Structure
Additional substituents on the pyrrolopyrimidine core influence pharmacological activity:
Key Observations :
- Biological Activity: Aryl and alkylamino groups at the 4- and 6-positions (e.g., 2,4-diamines) enhance interactions with kinase ATP-binding pockets .
- Fluorine Substitution : The 5-fluoro analog () improves metabolic stability compared to chloro derivatives due to stronger C-F bonds .
Biological Activity
2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its potential applications in drug discovery, particularly in cancer therapy and anti-inflammatory treatments.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-d]pyrimidine core with two chlorine atoms at the 2 and 4 positions and an ethyl group at the 7 position. This structural configuration contributes to its unique reactivity and biological properties.
Structural Characteristics
| Property | Description |
|---|---|
| Chemical Formula | C8H7Cl2N3 |
| Molecular Weight | 218.06 g/mol |
| Core Structure | Pyrrolo[2,3-d]pyrimidine |
| Substituents | Two Cl atoms and one ethyl group |
Anti-Cancer Properties
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine, including this compound, exhibit significant anti-cancer properties. A study highlighted that derivatives with a similar structure showed promising cytotoxic effects against various cancer cell lines. For instance, compounds derived from this class have been reported to inhibit key enzymes such as the epidermal growth factor receptor (EGFR), which plays a critical role in cancer progression.
In particular, compound 5k , a derivative of pyrrolo[2,3-d]pyrimidine, demonstrated IC50 values ranging from 40 to 204 nM against multiple kinases including EGFR and VEGFR2, indicating its potential as a multi-targeted kinase inhibitor comparable to established drugs like sunitinib .
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Structure-activity relationship (SAR) studies suggest that modifications at certain positions can enhance anti-inflammatory efficacy. For example, derivatives with specific substituents have shown increased activity in inhibiting inflammatory pathways .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : Mechanistic studies revealed that certain derivatives induce cell cycle arrest and apoptosis in cancer cells by modulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Binding Affinity : Molecular docking studies indicate that the compound exhibits favorable binding interactions with target enzymes, enhancing its therapeutic potential .
Case Study 1: Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
A series of N(4)-phenylsubstituted derivatives of pyrrolo[2,3-d]pyrimidine were synthesized and evaluated for their inhibitory effects on VEGFR-2. Compounds from this series exhibited significant potency compared to standard inhibitors like semaxanib. Notably, some derivatives were found to be up to 100-fold more potent than the standard .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that certain derivatives of this compound possess cytotoxic effects against multiple cancer cell lines with IC50 values indicating strong anti-cancer activity .
Q & A
Basic: What are the standard synthetic routes for 2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine?
Answer:
The compound is typically synthesized via acid-mediated nucleophilic substitution of a chloro-pyrrolo[2,3-d]pyrimidine precursor with ethylamine or other alkylamines. Key steps include:
- Chlorination : Starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, chlorination at the 2-position is achieved using POCl₃ or other chlorinating agents .
- Ethyl substitution : Reaction with ethylamine in isopropanol under reflux with catalytic HCl (12–48 hours), followed by neutralization, extraction, and recrystallization (yields: 16–94%) .
Critical parameters : Solvent choice (polar aprotic solvents like DMSO enhance reactivity), stoichiometry (3 equivalents of amine), and reaction time .
Basic: How is the compound characterized structurally and analytically?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the ethyl group appears as a triplet (δ ~1.2–1.4 ppm for CH₃) and quartet (δ ~3.4–3.6 ppm for CH₂), while aromatic protons in the pyrrolopyrimidine core resonate at δ 6.7–8.3 ppm .
- HRMS : Validates molecular weight (e.g., calculated [M+H]⁺ for C₈H₈Cl₂N₃: 232.0142; experimental: 232.0145) .
- Melting point : Serves as a purity indicator (e.g., derivatives range from 129–253°C depending on substituents) .
Advanced: How can reaction yields be optimized for ethyl substitution at the 7-position?
Answer:
- Solvent optimization : Isopropanol or DMSO improves solubility of reactants.
- Catalyst adjustment : Increasing HCl concentration accelerates substitution but may require post-reaction neutralization to prevent decomposition .
- Temperature control : Extended reflux (24–48 hours) enhances conversion for sterically hindered amines .
- Workup refinement : Precipitation with water followed by recrystallization in methanol/chloroform mixtures increases purity .
Advanced: What contradictions exist in reported biological activities of this compound, and how are they resolved?
Answer:
- Contradiction : Some studies report potent inhibition of EGFR and CDK2 kinases (IC₅₀ < 1 μM), while others show weak activity (IC₅₀ > 10 μM) .
- Resolution :
- Structural validation : Confirm regiochemistry (e.g., 2,4-dichloro vs. 4,5-dichloro isomers) via 2D NMR .
- Assay conditions : Use standardized kinase assays (e.g., ATP concentration, incubation time) to minimize variability .
- SAR analysis : Ethyl substitution at the 7-position may reduce steric hindrance compared to bulkier groups, enhancing binding to kinase active sites .
Basic: What are the primary biochemical applications of this compound?
Answer:
- Kinase inhibition : Acts as a scaffold for developing ATP-competitive inhibitors targeting EGFR, VEGFR2, and CDK2, with IC₅₀ values ranging from 0.1–10 μM .
- Cellular assays : Used to study apoptosis and proliferation in cancer cell lines (e.g., HCT-116, HeLa) via Western blotting (e.g., phospho-ERK/STAT3 detection) .
Advanced: How does the ethyl group at the 7-position influence pharmacokinetic properties?
Answer:
- Metabolic stability : Ethyl substitution reduces oxidative metabolism compared to methyl groups, as shown in microsomal stability assays (t₁/₂ > 60 mins in human liver microsomes) .
- Solubility : Ethyl derivatives exhibit moderate aqueous solubility (0.1–1 mg/mL in PBS) but require formulation with cyclodextrins or PEG for in vivo studies .
- Plasma protein binding : Moderate binding (~80%) observed in equilibrium dialysis assays, suggesting adequate tissue penetration .
Basic: What analytical techniques are used to resolve synthetic byproducts?
Answer:
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) separate regioisomers (e.g., 2,4-dichloro vs. 2,5-dichloro) .
- TLC monitoring : Silica gel plates (CHCl₃/MeOH 10:1) identify unreacted starting material (Rf ~0.5 vs. 0.7 for product) .
- Recrystallization : Methanol/water mixtures (3:1) yield pure crystals (>95% purity) .
Advanced: How is computational chemistry applied to design derivatives with improved kinase selectivity?
Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP pockets (e.g., hydrogen bonding with hinge-region residues like Met793 in EGFR) .
- QSAR models : Electron-withdrawing groups (e.g., Cl at 2-position) correlate with enhanced potency (pIC₅₀ = −log(IC₅₀) ~7.0) .
- MD simulations : Predict binding stability (RMSD < 2 Å over 100 ns) for lead compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
